3-(4-Methylsulfonylphenyl)chromen-2-one
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Overview
Description
3-(4-Methylsulfonylphenyl)chromen-2-one is a chemical compound belonging to the chromenone family. It exhibits various biological activities and has gained significant attention in medical, environmental, and industrial research. This compound is known for its potential as a selective cyclooxygenase-2 (COX-2) inhibitor, making it a promising candidate for anti-inflammatory and anticancer therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylsulfonylphenyl)chromen-2-one typically involves the reaction of 4-methylsulfonylphenylboronic acid with 2-chlorochromone in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, purification processes such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylsulfonylphenyl)chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the chromenone moiety to chromanol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, chromanol derivatives, and various substituted phenylchromenones .
Scientific Research Applications
3-(4-Methylsulfonylphenyl)chromen-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s ability to inhibit COX-2 makes it a valuable tool for studying inflammatory pathways and developing anti-inflammatory drugs.
Medicine: Its potential as an anticancer agent is being explored, particularly in the context of COX-2 inhibition.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The primary mechanism of action of 3-(4-Methylsulfonylphenyl)chromen-2-one is its inhibition of the COX-2 enzyme. The compound binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . This selective inhibition of COX-2 over COX-1 reduces the risk of gastrointestinal side effects commonly associated with non-selective COX inhibitors .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4H-chromen-4-one: Another chromenone derivative with similar COX-2 inhibitory activity.
4-Methylsulfonylphenylboronic acid: A precursor in the synthesis of 3-(4-Methylsulfonylphenyl)chromen-2-one.
Celecoxib: A well-known COX-2 inhibitor used as a reference compound in studies.
Uniqueness
This compound stands out due to its high selectivity for COX-2 and its potential for fewer side effects compared to non-selective COX inhibitors. Its unique structure allows for specific interactions with the COX-2 enzyme, making it a promising candidate for further drug development .
Properties
IUPAC Name |
3-(4-methylsulfonylphenyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4S/c1-21(18,19)13-8-6-11(7-9-13)14-10-12-4-2-3-5-15(12)20-16(14)17/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIJMYKIWZVKAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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